molecular formula C9H6N2O4 B1318869 Methyl 3-cyano-5-nitrobenzoate CAS No. 99066-80-5

Methyl 3-cyano-5-nitrobenzoate

Cat. No.: B1318869
CAS No.: 99066-80-5
M. Wt: 206.15 g/mol
InChI Key: ZMVKXPKHCOWFDJ-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-nitrobenzoate is an organic compound with the molecular formula C9H6N2O4. It is a derivative of benzoic acid, characterized by the presence of a cyano group at the third position and a nitro group at the fifth position on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-cyano-5-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and a suitable cyanide source for the substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyano-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: Methyl 3-amino-5-nitrobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-cyano-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-cyano-5-nitrobenzoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of methyl 3-cyano-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, affecting various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl 3-cyano-5-nitrobenzoate is unique due to the presence of both cyano and nitro groups on the benzene ring, providing a combination of reactivity and versatility in chemical synthesis and research applications .

Properties

IUPAC Name

methyl 3-cyano-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVKXPKHCOWFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590461
Record name Methyl 3-cyano-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99066-80-5
Record name Methyl 3-cyano-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99066-80-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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